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molecular formula C6H10F2O B8465586 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol

2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol

Cat. No. B8465586
M. Wt: 136.14 g/mol
InChI Key: OFEIUPSQKTWFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208388

Procedure details

0.23 mol of diborane is produced from 6.7 g (0.18 mol) of sodium borohydride and 33 g (0.23 mol) of boron trifluoride etherate in 130 ml of diglyme, and, with the aid of a stream of nitrogen, is passed into a stirred solution of 30 g (0.25 mol) of 2,2-difluoro-1-methyl-1-vinyl-cyclopropane in 300 ml of dry diethyl ether, at room temperature. The reaction mixture is stirred for one hour more at room temperature and concentrated by stripping off the solvent and the excess alkene under reduced pressure. The residue which remains is taken up in 50 ml of diethyl ether, and 130 ml of 10% strength aqueous sodium hydroxide solution are added. 134 ml of a 30% strength aqueous hydrogen peroxide solution are added dropwise to this mixture at room temperature and with stirring. Stirring is continued for an hour at room temperature, the mixture is extracted several times using diethyl ether, and the combined organic phases are dried and distilled under reduced pressure. In this manner, 13 g (55% of theory) of 2-(2,2-difluoro-1-methyl-cyclopropyl)-ethanol are obtained in form of a liquid of boiling point 65°-67° C./20 torr.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:8])[CH2:4][C:3]1([CH3:7])[CH:5]=[CH2:6].C([O:11]CC)C>>[F:1][C:2]1([F:8])[CH2:4][C:3]1([CH2:5][CH2:6][OH:11])[CH3:7]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1(C(C1)(C=C)C)F
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one hour more at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
130 ml of 10% strength aqueous sodium hydroxide solution are added
ADDITION
Type
ADDITION
Details
134 ml of a 30% strength aqueous hydrogen peroxide solution are added dropwise to this mixture at room temperature
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for an hour at room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted several times
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(C(C1)(C)CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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